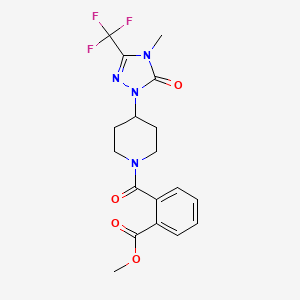![molecular formula C20H22N4O3S B2986300 (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 1396873-54-3](/img/structure/B2986300.png)
(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group, a piperazine ring, and a pyrazolo[1,5-a]pyridine moiety. These types of compounds are often synthesized for their potential biological activities .
Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring might undergo reactions with electrophiles .Wissenschaftliche Forschungsanwendungen
Molecular Interaction Studies
The compound has been studied for its molecular interactions with specific receptors. For instance, research on a similar compound, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, demonstrated its role as an antagonist for the CB1 cannabinoid receptor. This included analysis of molecular conformations and pharmacophore models, providing insights into receptor-ligand interactions in medicinal chemistry (Shim et al., 2002).
Structural Analysis and Characterization
The structural aspects of similar compounds have been a focus of study. For example, research on [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol revealed important details about its crystal structure and molecular configuration. Such studies are crucial for understanding the physical and chemical properties of these compounds (Naveen et al., 2015).
Antimicrobial and Anticancer Properties
Compounds with structures similar to (4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone have shown potential in antimicrobial and anticancer applications. For instance, novel pyrazole derivatives demonstrated significant in vitro antimicrobial and anticancer activities, hinting at the therapeutic potential of such compounds (Hafez et al., 2016).
Synthetic Methodologies
The synthesis of related compounds, such as dimethyl sulfomycinamate, has been explored through various methodologies, highlighting the chemical processes and reactions involved in creating these complex molecules (Kelly & Lang, 1995; 1996).
Biological Activity Analysis
Some derivatives of these compounds exhibit significant biological activities, such as herbicidal and insecticidal properties. This suggests a range of potential applications in agriculture and pest control (Wang et al., 2015).
X-ray Structure Characterization
The X-ray structural characterization of these compounds provides essential information about their molecular architecture, crucial for understanding their function and potential applications (Lv et al., 2013).
Wirkmechanismus
Target of Action
The compound “(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone” is a synthetic derivative that has been designed and evaluated for its biological activity . .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to inhibition of the target’s function . For instance, some piperazine-based compounds have been reported to inhibit DprE1, a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis .
Biochemical Pathways
Based on the potential anti-tubercular activity, it can be inferred that the compound may interfere with thecell wall biosynthesis of Mycobacterium tuberculosis . This could lead to the inhibition of bacterial growth and survival.
Result of Action
Based on the potential anti-tubercular activity, it can be inferred that the compound may lead to the inhibition of mycobacterium tuberculosis growth and survival .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-pyrazolo[1,5-a]pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-15-6-7-19(16(2)13-15)28(26,27)23-11-9-22(10-12-23)20(25)17-14-21-24-8-4-3-5-18(17)24/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRATYWJCIOGHIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-methoxybenzenesulfonate](/img/structure/B2986217.png)
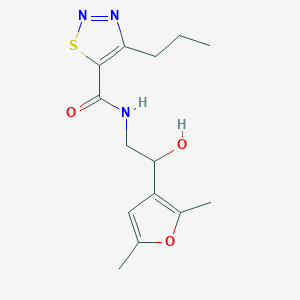
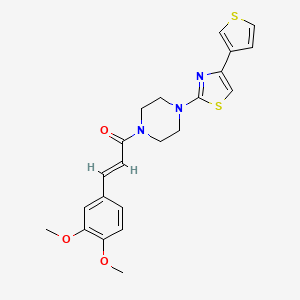
![3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methoxybenzyl)propanamide](/img/structure/B2986221.png)

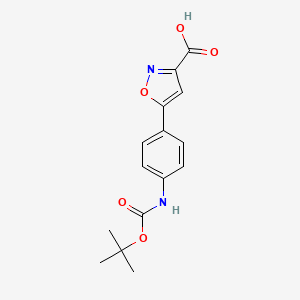
![N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2986227.png)

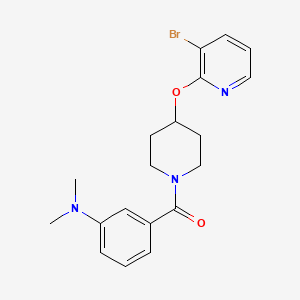
![2,4,6-trimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2986233.png)
![2-Phenyl-3-(6-phenylimidazo[2,1-b][1,3]thiazol-5-yl)acrylonitrile](/img/structure/B2986234.png)
![N-[3-chloro-4-(2-pyrimidinyloxy)phenyl]-4-fluorobenzenesulfonamide](/img/structure/B2986236.png)
![2-(7-cyclopropyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2986237.png)
